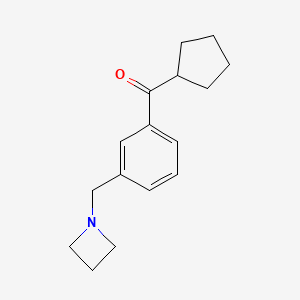

3-(Azetidinomethyl)phenyl cyclopentyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Azetidinomethyl)phenyl cyclopentyl ketone is a chemical compound with the molecular formula C16H21NO . It is used as an intermediate in pharmaceutical research and development .

Molecular Structure Analysis

The molecular structure of 3-(Azetidinomethyl)phenyl cyclopentyl ketone is represented by the formula C16H21NO . The molecular weight of the compound is 243.34 g/mol.Scientific Research Applications

Medicinal Chemistry

3-(Azetidinomethyl)phenyl cyclopentyl ketone: has shown promise in the development of new therapeutic agents. Its structure is conducive to binding with various biological targets, which can be exploited to design drugs with improved efficacy and selectivity. For instance, its incorporation into small molecule inhibitors can enhance their ability to modulate enzyme activity, potentially leading to treatments for diseases where enzyme regulation is disrupted .

Industrial Chemistry

In the industrial sector, this compound serves as an intermediate in the synthesis of complex organic molecules. Its ketone group is particularly reactive, making it a valuable precursor in the production of polymers and resins. The cyclopentyl ring provides structural rigidity, which is beneficial in creating materials with specific mechanical properties.

Environmental Science

The reactivity of 3-(Azetidinomethyl)phenyl cyclopentyl ketone also finds applications in environmental science. It can be used in the detoxification processes of hazardous substances, where its chemical properties facilitate the breakdown of pollutants into less harmful components, aiding in environmental remediation efforts.

Materials Science

This compound’s robust phenyl ring and flexible azetidinomethyl group make it suitable for the development of advanced materials. It can be used to enhance the durability and thermal stability of composites, which are crucial for high-performance applications in aerospace and automotive industries.

Analytical Chemistry

In analytical chemistry, 3-(Azetidinomethyl)phenyl cyclopentyl ketone can be employed as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical signature allows for the precise calibration of instruments and accurate quantification of substances in complex mixtures .

Pharmacology

Pharmacologically, the compound’s ability to cross biological membranes due to its lipophilic nature makes it a candidate for drug delivery systems. It could be used to improve the bioavailability of pharmaceuticals, ensuring that they reach their intended targets within the body more effectively .

Biochemistry

In biochemistry, the ketone group of 3-(Azetidinomethyl)phenyl cyclopentyl ketone can participate in enzyme-catalyzed reactions, serving as a co-factor or inhibitor. This application is vital for understanding metabolic pathways and designing assays to measure enzyme activity in biological samples .

Agriculture

Lastly, in agriculture, this compound could be explored for its potential as a growth regulator or pesticide. Its chemical structure might interact with plant hormones or pests’ biological systems, providing a means to enhance crop yield or protect against infestations .

Safety and Hazards

The compound is described as a highly flammable liquid and vapor. It may cause serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-6-1-2-7-14)15-8-3-5-13(11-15)12-17-9-4-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPRQABERHXZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643285 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidinomethyl)phenyl cyclopentyl ketone | |

CAS RN |

898772-39-9 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.